molecular formula C20H21BrN4O2 B2549468 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1796958-57-0

3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

Cat. No.: B2549468
CAS No.: 1796958-57-0
M. Wt: 429.318
InChI Key: WNSOVPLISUJSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydro ring system, substituted at position 2 with a methyl group. The propan-1-one moiety is linked to a 3-bromo-4-methoxyphenyl group, introducing steric bulk and electronic modulation. Structural elucidation of such polyheterocyclic systems typically employs crystallographic tools like SHELX for refinement , alongside spectroscopic methods (NMR, MS) as seen in analogous compounds .

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-13-9-19-22-11-15-12-24(8-7-17(15)25(19)23-13)20(26)6-4-14-3-5-18(27-2)16(21)10-14/h3,5,9-11H,4,6-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOVPLISUJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)Br)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves multi-step organic reactions that include the formation of the pyrazolo-pyrimidine core. The synthetic route typically employs microwave-assisted techniques to enhance yield and efficiency. The compound's structure can be characterized by various spectroscopic methods including NMR and X-ray crystallography, which confirm the presence of key functional groups and the arrangement of atoms.

Table 1: Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0696(9)
b (Å)10.1112(10)
c (Å)10.9318(13)
α (°)104.938(10)
β (°)104.246(12)
γ (°)97.021(10)
Volume (ų)615.82(14)

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effective inhibition against various cancer cell lines.

In a study involving a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives, one compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . Molecular docking studies indicated that these compounds bind similarly to known inhibitors of cyclin-dependent kinases (CDKs), suggesting their potential as CDK inhibitors which are crucial in cancer therapy .

Anti-inflammatory Activity

Additionally, compounds within this chemical class have demonstrated promising anti-inflammatory effects. For example, a derivative exhibited an anti-inflammatory activity comparable to Indomethacin, a standard anti-inflammatory drug, with an activity percentage of 83.4% . This suggests that the compound may inhibit inflammatory pathways effectively.

Mechanistic Insights

The biological activities of the compound are thought to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may act as a dual inhibitor of CDK2 and TRKA kinases, leading to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : It may also interfere with key signaling pathways involved in inflammation, thus reducing the production of pro-inflammatory cytokines.

Case Studies

A notable case study involved testing the compound on RFX 393 cancer cells where it was found to cause significant cell cycle arrest during the G0–G1 phase. The treated group showed an increase in cell population at this phase compared to controls, indicating effective growth inhibition .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H22BrN5OC_{23}H_{22}BrN_5O and a molecular weight of approximately 444.37 g/mol. Its structure includes multiple functional groups that contribute to its biological activities.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. It exhibits promising biological activities, including:

  • Antimicrobial Activity: Research indicates that derivatives of similar structures show significant antimicrobial properties against various bacterial strains . The presence of the bromine and methoxy groups may enhance the compound's ability to interact with bacterial targets.
  • Anticancer Properties: Compounds with similar pyrazolo[1,5-a]pyrimidine frameworks have been studied for their anticancer effects. These compounds may induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .
  • Inhibition of Mycobacterial ATP Synthase: Some studies suggest that related compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is critical for optimizing drug candidates. The compound's design allows for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies have shown that variations in the substituents on the pyrazolo[1,5-a]pyrimidine core can significantly affect biological activity .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, often utilizing microwave-assisted techniques to increase yield and reduce reaction times. The development of efficient synthetic routes is essential for producing sufficient quantities for biological testing and potential clinical applications .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various pyrazolo[1,5-a]pyrimidine derivatives against common pathogens. The results indicated that compounds structurally related to 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as cefotaxime against Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, derivatives similar to this compound were tested for their ability to induce cell death in human cancer cells. The findings demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis through various mechanisms involving cell cycle arrest and activation of caspases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrazolo[1,5-a]pyrimidine scaffold is shared with compounds like 5-phenyl-3-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9e) and 3-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9f) . However, the target compound integrates a pyrido ring, increasing rigidity and planarity compared to simpler pyrimidinones. This structural complexity may influence pharmacokinetic properties, such as metabolic stability.

Substituent Effects

  • Halogen vs. Trifluoromethyl Groups : The 3-bromo substituent in the target compound contrasts with trifluoromethyl groups in 4n (C19H15F3N6O2) . While both groups are electron-withdrawing, bromine offers polarizability for halogen bonding, whereas CF3 enhances hydrophobicity.
  • Methoxy Positioning : The 4-methoxy group in the target compound aligns with 9j (4-methoxyphenyl derivative) , but differs from 9f (3-methoxyphenyl). Para-substitution may optimize steric alignment for target binding compared to meta-substitution.
  • Methyl vs. Amino Groups: The 2-methyl substituent on the pyrido ring contrasts with amino groups in cyclopenta-pyrido-triazolo-pyrimidinones (e.g., 6a,b) . Methyl groups reduce hydrogen-bonding capacity but improve metabolic resistance.

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Key Substituents 1H NMR δ (ppm) Highlights LRMS [M+H]+
Target Compound C21H20BrN4O2 3-Bromo-4-methoxyphenyl, 2-methyl Not reported in evidence Not reported
3-(3-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9f) C19H15N3O2 3-Methoxyphenyl 12.24 (s, 1H), 8.20 (s, 1H), 3.84 (s, 3H) 318.1
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) C19H13F3N3O 4-Trifluoromethylphenyl Not reported Not reported

Note: Spectroscopic data for the target compound is lacking in the provided evidence, but trends in analogs suggest methoxy and halogen substituents influence aromatic proton shifts (e.g., δ 7.36–8.20 in 9f) .

Computational and Structural Analysis

Graph-based similarity methods (e.g., SimilarityLab) highlight the importance of the pyrazolo-pyrimidine core for target engagement. Structural comparison tools (e.g., graph isomorphism algorithms) may prioritize shared substructures (e.g., pyrimidinone rings) while accounting for substituent variations.

Q & A

Q. What synthetic methodologies are most effective for constructing the pyrazolo-pyrido-pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Cyclocondensation : Reacting aminopyrazole derivatives with ketones or aldehydes under acidic conditions to form the fused pyrimidine ring .
  • Bromination and Methoxylation : Introducing substituents (e.g., 3-bromo-4-methoxyphenyl) via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Propan-1-one Linkage : Employing nucleophilic acyl substitution or Friedel-Crafts acylation to attach the ketone moiety to the heterocyclic core . Validation : Confirm regiochemistry using 2D NMR (COSY, HSQC) and monitor reaction progress via TLC or HPLC .

Q. How can researchers optimize purification protocols for this compound, given its structural complexity?

  • Chromatography : Use gradient elution on silica gel with ethyl acetate/hexane mixtures (3:7 to 7:3 ratios) to separate polar byproducts.
  • Recrystallization : Employ mixed solvents (e.g., ethanol-DMF) to enhance crystal lattice formation, improving purity and yield .
  • Analytical Confirmation : Verify purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and mass spectrometry (ESI-MS) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 150–160 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₂BrN₅O₂) with <3 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software to refine unit cell parameters and detect subtle conformational differences (e.g., torsion angles in the dihydropyridine ring) .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury CCDC to identify dominant polymorphs .
  • Thermal Analysis (DSC/TGA) : Correlate phase transitions with polymorph stability .

Q. What computational strategies predict the compound’s reactivity and regioselectivity in derivatization?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to predict solvent-dependent regioselectivity .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to guide functionalization for activity optimization .

Q. How should researchers design experiments to address discrepancies in biological activity data across studies?

  • Dose-Response Curves : Use a Hill slope model to compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation as a confounding factor .
  • Control Standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Q. What mechanistic insights can be gained from studying the compound’s degradation under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis : Identify degradation products (e.g., demethylation or ring-opening) and propose degradation pathways .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and storage requirements .

Methodological Notes

  • Avoid Reliance on Commercial Databases : Prioritize peer-reviewed synthesis protocols (e.g., Royal Society of Chemistry methods ) over vendor-supplied data.
  • Reproducibility : Document solvent purity, catalyst lot numbers, and reaction atmosphere (N₂ vs. air) to minimize batch-to-batch variability .
  • Ethical Data Reporting : Use the ARRIVE guidelines for preclinical studies to ensure transparency in biological activity claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.